Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate

Chiral synthesis Enantioselective catalysis Drug discovery

Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (CAS 866216-23-1) is a chiral, partially saturated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine family. Its structure—a pyrazole ring fused to a tetrahydropyridine bearing a secondary alcohol at the 5‑position and a methyl ester at the 3‑position—has been cited as a versatile small‑molecule scaffold in pharmaceutical research.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 866216-23-1
Cat. No. B15069849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate
CAS866216-23-1
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CC(CCN2N=C1)O
InChIInChI=1S/C9H12N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h5-6,12H,2-4H2,1H3
InChIKeyZEEYUDGZXIXFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (866216-23-1): Core Heterocyclic Scaffold for Drug Discovery and Chemical Biology


Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (CAS 866216-23-1) is a chiral, partially saturated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine family. Its structure—a pyrazole ring fused to a tetrahydropyridine bearing a secondary alcohol at the 5‑position and a methyl ester at the 3‑position—has been cited as a versatile small‑molecule scaffold in pharmaceutical research . The compound is supplied under ISO‑certified quality systems with purity ≥95% (min. 95% from one supplier; MolCore states NLT 98%), making it suitable for demanding synthesis and screening workflows .

Substitution Risks with Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (866216-23-1): Why the 5‑Hydroxy Substituent Matters


In the tetrahydropyrazolo[1,5-a]pyridine series, compounds differing only by the oxidation state or position of a single functional group can exhibit divergent reactivity, solubility, and biological performance. The 5‑hydroxy group of 866216‑23‑1 provides a hydrogen‑bond donor and a chiral center that are absent from the des‑hydroxy analog (CAS 132255‑61‑9) and the 5‑oxo analog (CAS 866216‑24‑2) . Regioisomeric hydroxymethyl variants (e.g., CAS 1616500‑61‑8) place the alcohol on a flexible side‑chain, altering both the geometry and the electronic environment of the hydrogen‑bonding motif [1]. In photodynamic therapy (PDT) chlorin conjugates built on this scaffold, replacing a methyl ester with a hydroxymethyl or carboxylic acid group shifted IC50 values from >1 µM to as low as 68 nM, demonstrating that even single‑atom changes in the attached functional groups on the tetrahydropyrazolo[1,5-a]pyridine core can dramatically alter biological activity [2]. Consequently, substituting 866216‑23‑1 with a closely related analog without re‑validating the entire synthetic or biological workflow risks both chemical and pharmacological divergence.

Quantitative Differentiation of Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (866216-23-1) from Its Closest Analogs


Chiral Center Introduction: Enantiomeric Excess and Optical Rotation vs. Achiral Des‑Hydroxy Analog

The 5‑hydroxy substituent of 866216‑23‑1 creates a stereogenic center at C5, rendering the molecule chiral. In contrast, the direct des‑hydroxy analog Methyl 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine‑3‑carboxylate (CAS 132255‑61‑9) is achiral, lacking any asymmetric carbon . The 5‑oxo analog (CAS 866216‑24‑2) is likewise achiral and planar at the 5‑position . 5‑Amino‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine enantiomers have demonstrated large differences in dopamine D3 receptor binding; the (S)‑enantiomer of the 5‑amino analog accounted for the observed D3 binding affinity, whereas the (R)‑enantiomer was inactive [1]. Although direct enantiomer‑specific data for the 5‑hydroxy compound is not yet reported, the presence of the chiral center provides an opportunity for enantioselective synthesis or resolution that the achiral analogs cannot offer. Where reported, suppliers note a minimum purity of 95% (one source) to ≥98% (MolCore), but no quantitative enantiomeric excess values are publicly available .

Chiral synthesis Enantioselective catalysis Drug discovery

Hydrogen‑Bond Donor Capability: Predicted Physicochemical Property Differences vs. 5‑Oxo and Des‑Hydroxy Analogs

The secondary alcohol of 866216‑23‑1 provides one hydrogen‑bond donor (HBD), whereas the 5‑oxo analog (CAS 866216‑24‑2) has zero HBDs . In‑class evidence from tetrahydropyrazolo[1,5‑a]pyridine‑fused chlorins shows that replacing a methyl ester with a hydroxymethyl group (which adds one HBD) increased hydrophilicity and altered sub‑cellular localization, shifting the IC50 against A375 melanoma cells from >1 µM to 344 nM, and further to 68 nM for the diacid analog [1]. While the target compound’s experimental logP or solubility in water is not publicly available, an estimated logP of approximately 1.87 and an aqueous solubility of ~2.6 mg/mL have been reported for a closely related scaffold in ADMET Predictor simulations, though the exact structural match is uncertain [2]. The presence of a hydrogen‑bond donor is likely to reduce logP and increase aqueous solubility relative to the des‑hydroxy and 5‑oxo analogs, affecting both pharmacokinetics and formulation options.

Medicinal chemistry Physicochemical properties Drug-likeness

Synthetic Versatility: The 5‑Hydroxy Group as a Derivatization Handle vs. Inert Analogs

The secondary alcohol at C5 of 866216‑23‑1 permits chemoselective transformations—including oxidation to the ketone, acylation, sulfonation, or conversion to a leaving group—that are impossible with the des‑hydroxy analog (CAS 132255‑61‑9) . The 5‑oxo analog (CAS 866216‑24‑2) is already oxidized and lacks the nucleophilic character of the alcohol, limiting its utility to reactions at the carbonyl group . The regioisomer Methyl 2‑(hydroxymethyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine‑3‑carboxylate (CAS 1616500‑61‑8) places the hydroxyl on a methylene spacer, which alters the reactivity and steric environment of the functional group [1]. In the mGlu5 negative allosteric modulator series, iterative SAR starting from a 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core improved potency to deliver orally bioavailable leads active in the rat formalin test at 30 mg/kg, underscoring the value of having a functionalizable core scaffold [2].

Synthetic chemistry Building block Derivatization Parallel synthesis

Purity and Supply Chain Assurance: Reported Purity Levels of ≥95–98% vs. Variable Purity of Closest Analogs

Suppliers of 866216‑23‑1 report minimum purities of 95% (CymitQuimica) and “NLT 98%” under ISO‑certified quality systems (MolCore) . The des‑hydroxy analog (CAS 132255‑61‑9) is available at 95% purity from Sigma‑Aldrich/Enamine and at 97% from Leyan, showing overlapping but not consistently higher purity ranges . No public Certificate of Analysis is available for the target compound to independently verify these claims, and comparative batch‑to‑batch consistency data are absent. However, the explicit ISO certification claim by MolCore for 866216‑23‑1 provides a documented quality framework that is not uniformly asserted for all analogs.

Chemical procurement Quality control Reference standard

Biological Activity Differentiation: Photocytotoxicity IC50 Values in Chlorin Conjugates with Hydroxy‑Containing Motifs

In a 2022 study of 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine‑fused meso‑tetraarylchlorins as PDT sensitizers, the nature of the substituent attached to the tetrahydropyrazolopyridine core strongly influenced photo‑cytotoxicity. The di(hydroxymethyl)‑substituted chlorin achieved IC50 values below 75 nM against A375 melanoma, OE19 esophageal, and HT1376 bladder cancer cell lines. The monohydroxymethyl‑chlorin showed an IC50 of 344 nM against A375 cells, while the diacid‑chlorin reached 68 nM [1]. Although the specific 5‑hydroxy‑3‑methyl ester building block (866216‑23‑1) was not directly tested, the data demonstrate that a single hydroxymethyl vs. methyl ester vs. carboxylic acid variation on the same core scaffold can modulate IC50 values by >10‑fold. This establishes a class‑level principle: procurement of the correct hydroxy‑bearing intermediate is critical, as substitution with an analog lacking the hydroxyl group could result in substantially different biological outcomes.

Photodynamic therapy Cancer Structure‑activity relationship

Recommended Application Scenarios for Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (866216-23-1)


Chiral Building Block for Enantioselective Synthesis of CNS‑Targeted Ligands

The stereogenic center at C5 makes 866216‑23‑1 a candidate starting material for synthesizing enantiomerically pure or enriched ligands targeting chiral biological receptors. The 5‑amino analog series has shown enantiomer‑dependent dopamine D3 receptor binding, and the mGlu5 NAM program demonstrated that the tetrahydropyrazolo[1,5‑a]pyridine core can yield orally bioavailable, CNS‑penetrant leads [1]. Researchers should request enantiomeric excess data from suppliers or plan chiral resolution steps when procuring this compound for stereospecific SAR campaigns .

Scaffold for Photodynamic Therapy (PDT) Photosensitizer Development

The tetrahydropyrazolo[1,5‑a]pyridine‑fused chlorin platform has produced PDT agents with sub‑100 nM IC50 values. The 5‑hydroxy‑3‑methyl ester pattern of 866216‑23‑1 provides a specific hydrophilicity profile and a functional handle for conjugation. Building on the structure‑photoactivity relationships established by Laranjo et al. (2022), researchers can use this building block to systematically vary the hydrophilicity of the PDT agent and tune sub‑cellular localization and phototoxicity [1].

Key Intermediate in Parallel Synthesis of Kinase or GPCR Modulator Libraries

With three functional handles (5‑OH, 3‑COOMe, and the tetrahydropyridine NH), 866216‑23‑1 is suited for generating diverse compound libraries via orthogonal protecting group strategies. The pyrazolo[1,5‑a]pyridine core is privileged in kinase inhibitor discovery, including TrkA and RET inhibitors, and in GPCR allosteric modulator programs such as the mGlu5 NAM series [1]. The additional hydroxyl relative to the des‑hydroxy analog enables construction of analogs with hydrogen‑bond donor capacity without requiring de novo scaffold synthesis .

Reference Standard or Intermediate for Analytical Method Development and Impurity Profiling

Given that the 5‑hydroxy compound is a potential metabolite or synthetic intermediate of the 5‑oxo and des‑hydroxy analogs, it can serve as a reference standard for HPLC method development, impurity identification, or stability‑indicating assays. The reported purity specifications (95%–98%+) and the availability of basic characterization data (MW, formula, predicted logP) facilitate its use as a system suitability standard in quality control workflows for related tetrahydropyrazolopyridine programs [1].

Quote Request

Request a Quote for Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.